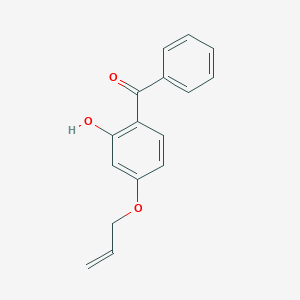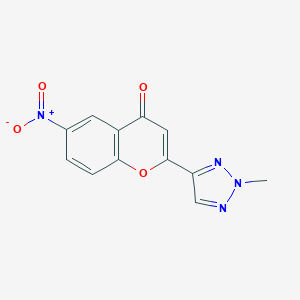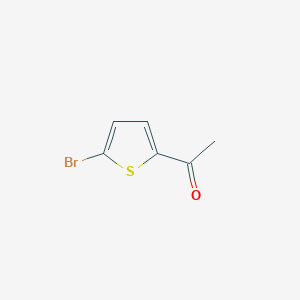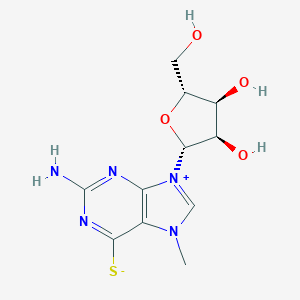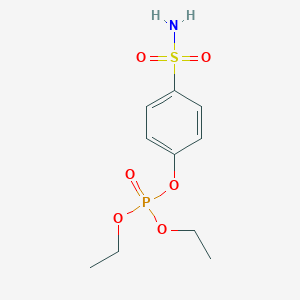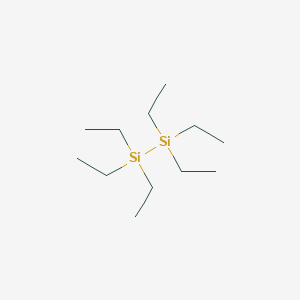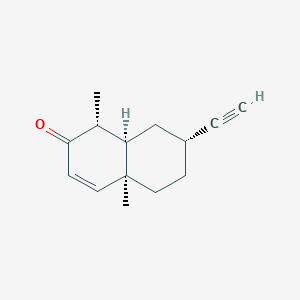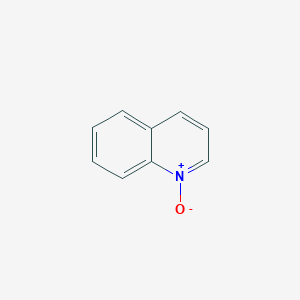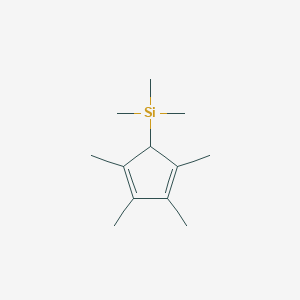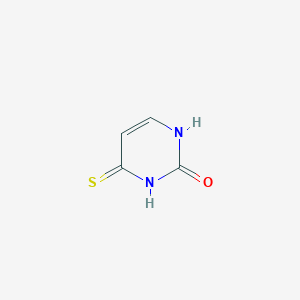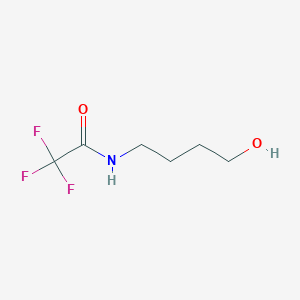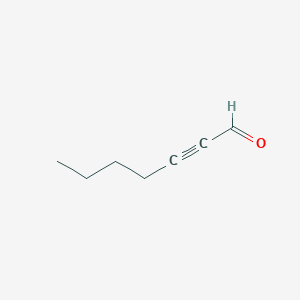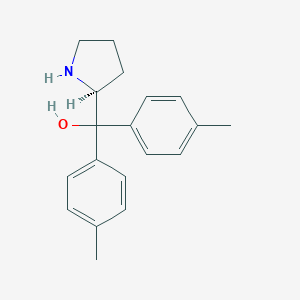
α-D-グルコース1,6-ビスリン酸テトラ(シクロヘキシルアンモニウム)塩水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is a synthetic compound with the empirical formula C6H14O12P2·4C6H13N·xH2O and a molecular weight of 736.81 (anhydrous basis) . It is commonly used in biochemical research for its role in various metabolic pathways and enzyme regulation.
科学的研究の応用
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate has a wide range of scientific research applications:
作用機序
Target of Action
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate, also known as glucose-1,6-bisphosphate (G1,6BP), primarily targets enzymes such as hexokinase , phosphofructokinase-1 , pyruvate kinase , phosphoglucomutase , and phosphopentomutase . These enzymes play crucial roles in various metabolic pathways, including glycolysis and glycogen metabolism.
Mode of Action
G1,6BP acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase . These interactions result in the modulation of the activity of these enzymes, thereby influencing the metabolic pathways they are involved in .
Biochemical Pathways
G1,6BP is a key intermediate in glycolysis , the metabolic pathway that converts glucose into energy. By modulating the activity of key enzymes, G1,6BP influences the flow of metabolites through this pathway . For instance, by inhibiting hexokinase, it can slow down the initial steps of glycolysis, while its activation of phosphofructokinase-1 and pyruvate kinase can accelerate the later stages of this pathway .
Result of Action
The action of G1,6BP results in the modulation of metabolic pathways, leading to changes in the cellular energy status. By influencing the rate of glycolysis, it can affect the production of ATP, the primary energy currency of the cell. This can have wide-ranging effects on cellular function, as many cellular processes are dependent on ATP.
生化学分析
Biochemical Properties
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is a bis-phosphorylated derivative of α-D-glucose that has roles in carbohydrate metabolism . It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate . It acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutate and a cofactor for phosphopentomutase .
Cellular Effects
In cellular processes, Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate plays a crucial role. It has been shown to enhance the homing of dendritic cells (DCs), which are key players in the immune response . This compound successfully enhanced mouse bone marrow-derived DC homing induced by neoantigen peptide, mRNA, and DC vaccines during the administration process and improved the antitumor effects in the mouse model with a neoantigen vaccine .
Molecular Mechanism
The molecular mechanism of action of Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate involves its interaction with various enzymes and proteins. It has been shown to activate MAPK8IP1 by inhibiting the expression of microRNA-10a-5p, thereby activating the MAPK signaling pathway to promote DC homing .
Metabolic Pathways
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is involved in several metabolic pathways. It is synthesized by a distinct family of α-phosphohexomutases widely distributed in prokaryotes . It is the product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase (PGM2LI) in the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate .
準備方法
The synthesis of alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate involves the phosphorylation of glucose. The process typically includes the use of glucose-1-phosphate and glucose-6-phosphate as intermediates, catalyzed by specific enzymes such as glucose-1,6-bisphosphate synthase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the proper formation of the bisphosphate compound. Industrial production methods may involve large-scale enzymatic reactions and purification processes to obtain the compound in its desired form.
化学反応の分析
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized glucose derivatives.
Reduction: The compound can be reduced to form different glucose phosphates.
Substitution: Involves the replacement of phosphate groups with other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include the use of strong acids or bases, specific enzymes, and controlled temperature and pH levels. The major products formed from these reactions are typically other phosphorylated glucose derivatives.
類似化合物との比較
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate can be compared with other similar compounds such as:
- Alpha-D-Glucose 1-phosphate dipotassium salt hydrate
- Alpha-D-Glucose 6-phosphate disodium salt hydrate
- Fructose-1,6-bisphosphate
These compounds share similar roles in metabolic pathways but differ in their specific functions and regulatory effects. Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate is unique in its dual role as both an inhibitor and activator of key glycolytic enzymes .
特性
CAS番号 |
71662-13-0 |
|---|---|
分子式 |
C12H27NO12P2 |
分子量 |
439.29 g/mol |
IUPAC名 |
cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C6H14O12P2/c7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;2-,3-,4+,5-,6-/m.1/s1 |
InChIキー |
JNKMYTNKPGUWKO-RRNUZJGBSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O |
異性体SMILES |
C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
ピクトグラム |
Irritant |
同義語 |
α-D-glucopyranose, 1,6-bis(dihydrogen phosphate), cyclohexanamine (1:4), hydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


